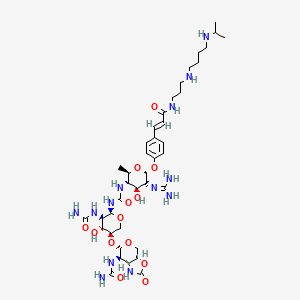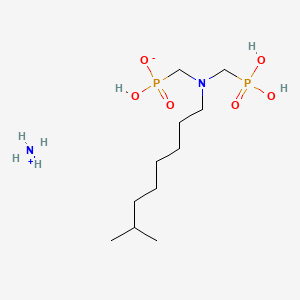
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate: is a chemical compound with the molecular formula C11H30N2O6P2 and a molecular weight of 348.31. It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bisphosphonate group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different phosphine compounds.
Scientific Research Applications
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its bisphosphonate group.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate group is known to inhibit specific enzymes and metabolic processes, leading to various biological effects. For example, it can inhibit osteoclast activity, making it useful in treating bone diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bisphosphonates such as:
- Alendronate
- Risedronate
- Ibandronate
Uniqueness
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate is unique due to its specific structure and the presence of the isononylimino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
93982-83-3 |
|---|---|
Molecular Formula |
C11H30N2O6P2 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
azanium;hydroxy-[[7-methyloctyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO6P2.H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);1H3 |
InChI Key |
RXDVXVMQPTZEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


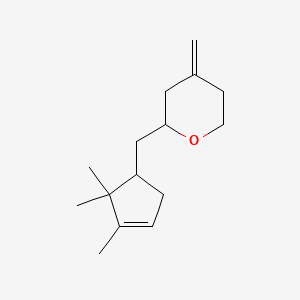
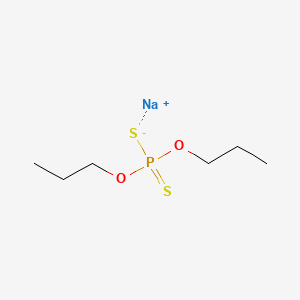
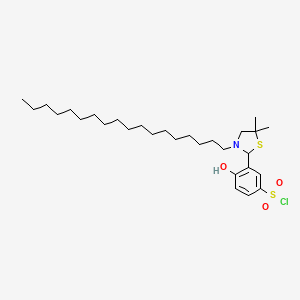
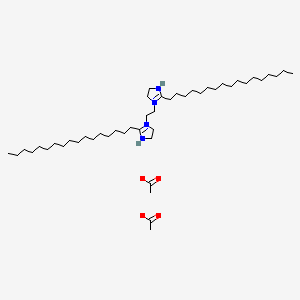
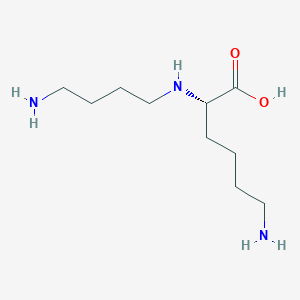
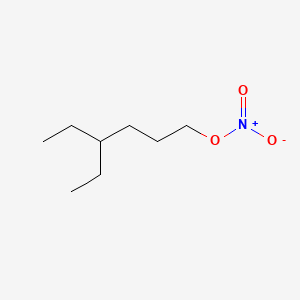
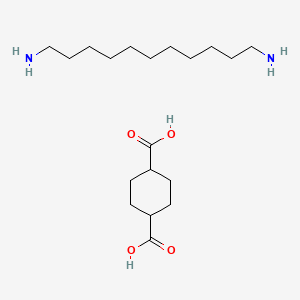
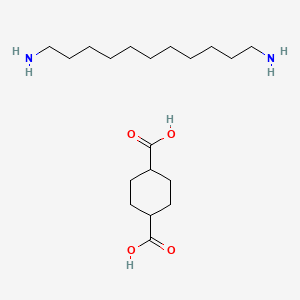
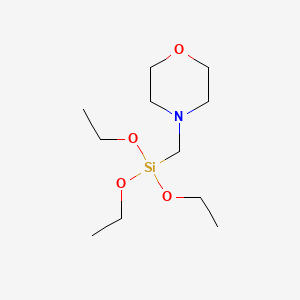
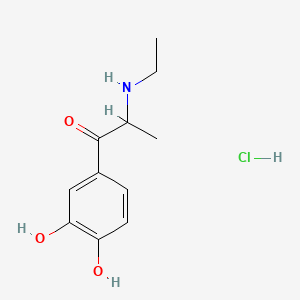
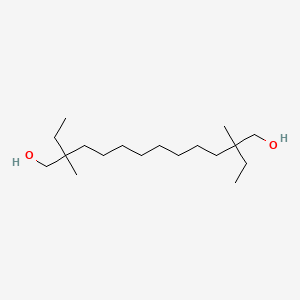
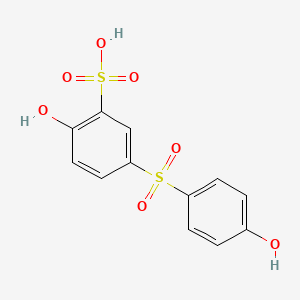
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
